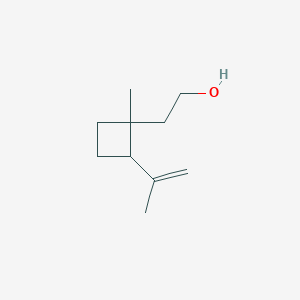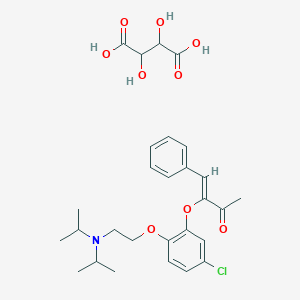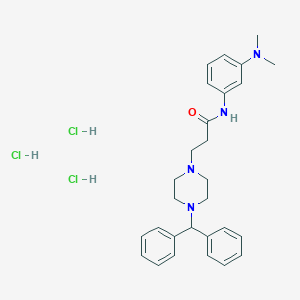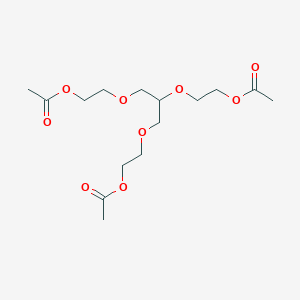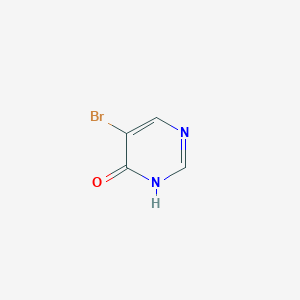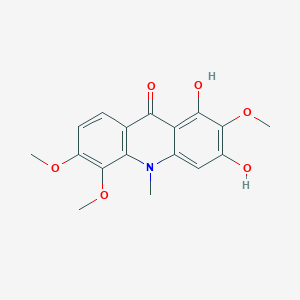
Methyl 2,3-diaminobenzoate
概述
描述
111铟氯化物是一种放射性药物,广泛应用于核医学的诊断和治疗。它包含放射性同位素铟-111,其半衰期约为2.8天,通过电子俘获衰变,发射伽马射线。 这种特性使111铟氯化物在医学影像和治疗方面具有重要价值 .
安全和危害
Methyl 2,3-diaminobenzoate poses potential hazards, including skin and eye irritation. Researchers handling this compound should follow safety protocols, wear appropriate protective gear, and work in well-ventilated areas. Detailed safety information can be found in the provided Material Safety Data Sheet (MSDS) .
作用机制
Target of Action
Methyl 2,3-diaminobenzoate is a chemical compound with the molecular formula C8H10N2O2 It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Pharmacokinetics
It is known to have high gastrointestinal absorption , which could potentially impact its bioavailability.
生化分析
Biochemical Properties
Methyl 2,3-diaminobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as amino acid decarboxylases and transaminases. These interactions are crucial as they can influence the catalytic activity of these enzymes. For instance, this compound can act as a substrate or inhibitor, thereby modulating the enzyme’s function. Additionally, it has been noted to bind with certain proteins, affecting their structural conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For example, it can upregulate or downregulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, high doses of this compound have been associated with significant changes in metabolic pathways and cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These reactions are catalyzed by enzymes such as cytochrome P450 and transferases. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, this compound can bind to plasma proteins, facilitating its transport through the bloodstream and its distribution to various tissues. The compound’s localization within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
合成路线和反应条件: 111铟氯化物通常通过在回旋加速器中用质子轰击镉靶制备。反应涉及镉-111通过(p,n)反应转化为铟-111。 然后,将生成的铟-111进行化学分离和纯化,以获得111铟氯化物 .
工业生产方法: 111铟氯化物的工业生产涉及使用富集的镉靶和回旋加速器中的质子轰击。 该过程包括使用柱色谱法进行放射化学纯化,以实现高比活性和放射化学纯度 .
化学反应分析
反应类型: 111铟氯化物会发生各种化学反应,包括:
氧化: 铟可以被氧化形成更高的氧化态。
还原: 铟可以被还原成更低的氧化态。
取代: 铟可以与其他配体发生取代反应.
常用试剂和条件:
氧化: 氧气或卤素等试剂可以氧化铟。
还原: 氢气或金属等还原剂可以还原铟。
主要形成的产物:
氧化: 铟的更高氧化态化合物。
还原: 铟的更低氧化态化合物。
取代: 各种具有取代配体的铟配合物.
科学研究应用
111铟氯化物在科学研究中具有广泛的应用,包括:
化学: 用作放射性示踪剂,用于研究化学反应和机理。
生物学: 用于标记生物分子,以便进行跟踪和成像。
工业: 应用于放射性药物的开发和质量控制过程.
5. 作用机理
111铟氯化物通过标记单克隆抗体或其他靶向分子作为放射性示踪剂。当给药时,它会结合到特定的分子靶标,例如癌细胞或感染部位。 铟-111发射的伽马射线允许使用伽马相机对这些靶标进行可视化和定位 .
类似化合物:
镓-67氯化物: 另一种用于成像和诊断目的的放射性药物。
锝-99m: 广泛用于核医学的各种成像应用。
碘-123: 用于诊断成像,特别是甲状腺研究.
111铟氯化物的独特性: 111铟氯化物之所以独特,是因为它具有适中的半衰期,这为成像研究提供了充足的时间,而不会造成过度的辐射暴露。它的伽马发射很容易检测到,使其非常适合高质量成像。 此外,它能够标记各种靶向分子,增强了其在医疗和科学应用中的多功能性 .
属性
IUPAC Name |
methyl 2,3-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJHLOLVEXWHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341265 | |
| Record name | Methyl 2,3-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107582-20-7 | |
| Record name | Methyl 2,3-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diaminobenzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


